molecular formula C7H9N5S B2617014 N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 2361645-48-7

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine

Cat. No.: B2617014
CAS No.: 2361645-48-7
M. Wt: 195.24
InChI Key: AVXXHLHBRIGHEY-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is a synthetic thiazolo[4,5-d]pyrimidine derivative supplied for research purposes. This compound belongs to a class of molecules recognized in medicinal chemistry for its potential as a kinase inhibitor. Structural analogues, specifically 2,7-diamino-thiazolo[4,5-d]pyrimidine derivatives, have been reported in scientific literature as novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . The EGFR pathway is a critical target in oncology research, and inhibitors can block the signaling that leads to uncontrolled proliferation of certain cancer cells . Studies on related compounds have shown that this class can exhibit potent and selective EGFR inhibitory activity, effectively suppressing the in vitro cellular proliferation of EGFR-overexpressing human tumor cell lines . The core thiazolopyrimidine structure is of significant interest in the synthesis of biologically active compounds and is a subject of ongoing investigation in drug discovery programs . The molecular docking studies of similar structures have been conducted to elucidate their binding interactions with target proteins like the EGFR, which helps rationalize their mechanism of action and aids in the design of more potent therapeutics . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive biological, physical, and pharmacokinetic data on this class of compounds.

Properties

IUPAC Name

2-N,2-N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXXHLHBRIGHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=NC=NC(=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-d]pyrimidines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N2,N2-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : A research study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM in MCF-7 cell lines .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.

  • Data Table: Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth .

Neuroprotective Effects

Another promising application is in neuroprotection. Studies suggest that this compound may help mitigate neurodegenerative processes.

  • Case Study : In vitro experiments showed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential for use in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and cell death in cancer cells . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Anticancer Activity Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in compound 3b significantly enhances anticancer activity due to increased lipophilicity and metabolic stability . Chlorine and Phenyl Groups: Compound 5a (7-Cl, 3,5-diphenyl) demonstrates potent cytotoxicity, likely due to steric and electronic interactions with cellular targets . Amino vs. Thione/Oxo Groups: The dimethylamino groups in the target compound may reduce direct interactions with enzymatic active sites compared to thione or oxo derivatives, altering its mechanism of action .

Antimicrobial vs. Anticancer Profiles Derivatives with 2-thione and 7-amino groups (e.g., 4a-e) show antimicrobial activity, suggesting that polar substituents favor interactions with bacterial enzymes . In contrast, bulky aromatic substituents (e.g., diphenyl in 5a) correlate with anticancer activity, likely due to improved binding to hydrophobic pockets in human kinases .

Impact of Fluorination

  • Fluorinated analogs (e.g., 3b ) exhibit superior pharmacokinetic properties, including prolonged half-life and resistance to oxidative metabolism, making them promising candidates for drug development .

Physicochemical Properties

Property Target Compound 5a 3b
Molecular Weight 167.19 g/mol 355.81 g/mol 357.76 g/mol
LogP (Predicted) 1.2 3.8 4.1
Solubility (mg/mL) 0.5–1.0 <0.1 <0.1
Melting Point Not reported 156–176°C 176°C

The dimethylamino groups in the target compound result in lower molecular weight and higher solubility compared to halogenated or aromatic analogs, which may favor oral bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Position 2: Thione/oxo groups enhance hydrogen bonding with targets (e.g., kinases), while dimethylamino groups may prioritize passive diffusion over direct binding .
  • Position 5: EWGs (CF₃, Cl) improve anticancer activity, whereas methyl groups correlate with antimicrobial effects .
  • Position 7: Chlorine or amino substituents modulate selectivity; chloro derivatives favor cytotoxicity, while amines may enable CNS penetration .

Biological Activity

N2,N2-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • IUPAC Name : N2,N2-dimethylthiazolo[4,5-d]pyrimidine-2,7-diamine
  • CAS Number : 2361645-48-7
  • Molecular Formula : C7H9N5S
  • Molecular Weight : 181.25 g/mol

Synthesis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for similar compounds involving thiazole and pyrimidine rings.

Antimicrobial Activity

Research has shown that thiazolo[4,5-d]pyrimidine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated several derivatives against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8eS. aureus< 50 µg/mL
8fE. coli< 100 µg/mL
8jP. aeruginosa> 100 µg/mL

These findings suggest that while some derivatives are effective against Gram-positive bacteria, their efficacy against Gram-negative strains is limited .

Immunomodulatory Effects

In a comparative study of nucleoside analogues including thiazolo[4,5-d]pyrimidines, it was found that certain compounds significantly enhanced murine immune functions. Notably, compounds structurally related to this compound exhibited notable immunoactivity when tested against known active agents like 8-bromoguanosine. The most active compound showed greater immunoactivity than other tested nucleosides in various assays .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A derivative of thiazolo[3,2-a]pyrimidine was shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
  • Neuropsychiatric Applications : Research indicates that thiazolo[4,5-d]pyrimidines may interfere with corticotropin-releasing factor (CRF) receptor binding, which could be beneficial in managing stress-related disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N²,N²-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine derivatives?

  • Methodology : A two-step approach is commonly employed:

Core Formation : React 4-amino-5-carboxamido-thiazole derivatives with dimethylamine or dimethylating agents (e.g., dimethyl sulfate) to introduce the N²,N²-dimethyl group.

Cyclization : Use catalysts like L-proline or ZnONP to facilitate cyclization under mild conditions (60–80°C, 6–12 hours), forming the thiazolo[4,5-d]pyrimidine core .

  • Characterization : Confirm structure via 1^1H/13^{13}C-NMR (e.g., δ 2.98 ppm for CH3_3 groups) and IR (e.g., 1700–1716 cm1^{-1} for C=O/C=S) .

Q. How is the structural integrity of the thiazolo[4,5-d]pyrimidine core validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond angles and confirms the bicyclic framework (e.g., C-S-C bond angles ~105°) .
  • Mass Spectrometry : ESI-MS detects [M+H]+^+ or [M-H]^- ions, with deviations <2 ppm from theoretical values .
  • Elemental Analysis : Carbon/nitrogen content must align with calculated values (e.g., C: 41.44–45.76%; N: 11.49–16.55%) .

Q. What preliminary biological screening models are used for this compound?

  • In Vitro Assays :

  • Anticancer : NCI-60 cell line panel (5-dose testing) to determine GI50_{50} values; compounds with GI50_{50} <10 µM progress to advanced studies .
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values ≤25 µg/mL deemed promising .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated derivatives (e.g., 7-chloro or 5-trifluoromethyl analogs)?

  • Key Parameters :

  • Solvent Selection : Butan-1-ol or acetonitrile improves solubility of hydrophobic intermediates (e.g., 7-chloro derivatives) .
  • Catalyst Tuning : Et3_3N (1.1 eq.) enhances nucleophilic substitution at position 7, reducing side reactions (e.g., aryl bromine displacement) .
  • Reaction Time : Prolonged reflux (8–12 hours) increases yields of trifluoromethyl-substituted derivatives to >70% .

Q. What structural modifications enhance CXCR2 receptor antagonism or CRF1 receptor affinity?

  • SAR Insights :

  • Position 7 : Secondary amines (e.g., N,N-diethylamine) boost CRF1 antagonism (IC50_{50} <100 nM) by improving hydrophobic interactions .
  • Position 5 : Electronegative groups (e.g., CF3_3) enhance CXCR2 binding via dipole interactions; 5-CF3_3 derivatives show 10-fold higher potency than methyl analogs .
  • Position 2 : Thione (C=S) groups improve metabolic stability over ketones (C=O) in vivo .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Strategies :

  • Mechanistic Profiling : Use COMPARE analysis (NCI-60 data) to correlate activity with known targets (e.g., topoisomerase inhibition) .
  • Metabolic Stability Assays : LC-MS/MS quantifies intracellular drug accumulation; discrepancies may arise from efflux pump variability (e.g., MDR1 expression) .
  • Redox Profiling : Measure ROS generation via DCFH-DA assay; compounds inducing oxidative stress may show cell line-specific toxicity .

Q. What computational tools predict pharmacokinetic properties of thiazolo[4,5-d]pyrimidine derivatives?

  • In Silico Methods :

  • ADMET Prediction : SwissADME estimates logP (optimal range: 2–4) and BBB permeability .
  • Molecular Docking : AutoDock Vina models interactions with CRF1 (PDB: 4K5Y) or CXCR2 (PDB: 6LFO) to prioritize analogs with high docking scores (<-9 kcal/mol) .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with antibacterial activity (R2^2 >0.85 in training sets) .

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